1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride 1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217694-51-3
VCID: VC6601341
InChI: InChI=1S/C21H37NO2.ClH/c1-15-3-16(2)11-22(10-15)12-20(23)13-24-14-21-7-17-4-18(8-21)6-19(5-17)9-21;/h15-20,23H,3-14H2,1-2H3;1H
SMILES: CC1CC(CN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)C.Cl
Molecular Formula: C21H38ClNO2
Molecular Weight: 371.99

1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1217694-51-3

Cat. No.: VC6601341

Molecular Formula: C21H38ClNO2

Molecular Weight: 371.99

* For research use only. Not for human or veterinary use.

1-[(Adamantan-1-yl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride - 1217694-51-3

Specification

CAS No. 1217694-51-3
Molecular Formula C21H38ClNO2
Molecular Weight 371.99
IUPAC Name 1-(1-adamantylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C21H37NO2.ClH/c1-15-3-16(2)11-22(10-15)12-20(23)13-24-14-21-7-17-4-18(8-21)6-19(5-17)9-21;/h15-20,23H,3-14H2,1-2H3;1H
Standard InChI Key BGKYDEKTOBAWLI-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features three distinct structural components:

  • Adamantane moiety: A rigid, diamondoid hydrocarbon known for enhancing metabolic stability and membrane permeability in drug molecules .

  • 3,5-Dimethylpiperidine: A six-membered nitrogen-containing ring with methyl substituents at positions 3 and 5, influencing steric and electronic interactions with biological targets.

  • Propan-2-ol linker: A hydroxy-containing chain connecting the adamantane and piperidine groups, providing flexibility and hydrogen-bonding capacity.

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-(1-adamantylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Molecular FormulaC21H38ClNO2\text{C}_{21}\text{H}_{38}\text{ClNO}_2
Molecular Weight371.99 g/mol
SMILES NotationCC1CC(CN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)C.Cl
InChIKeyBGKYDEKTOBAWLI-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for this compound are unavailable, analogous adamantane-piperidine hybrids suggest a multi-step approach:

  • Adamantane Functionalization:

    • Methoxylation of 1-adamantanol using bromoethanol derivatives under Mitsunobu conditions .

  • Piperidine Alkylation:

    • Reaction of 3,5-dimethylpiperidine with epichlorohydrin to introduce the propan-2-ol spacer .

  • Coupling and Salt Formation:

    • Nucleophilic substitution between the adamantane methoxy intermediate and the piperidine-propanol derivative, followed by HCl treatment to yield the hydrochloride salt .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYieldReference
11-Adamantanol, DIAD, Ph3_3P, THF~75%
23,5-Dimethylpiperidine, epichlorohydrin, K2_2CO3_3~80%
3HCl (g), Et2_2O~90%

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound likely exhibits moderate aqueous solubility, though the hydrophobic adamantane group may limit this. Stability studies are absent, but adamantane derivatives generally resist oxidative and thermal degradation .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include O-H stretch (~3300 cm1^{-1}), C-O-C ether vibrations (~1100 cm1^{-1}), and N-H stretches from the piperidine moiety (~2800 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR would show adamantane protons as singlets (δ 1.6–2.1 ppm), piperidine methyl groups as doublets (δ 0.9–1.2 ppm), and the methoxy protons as a triplet (δ 3.4–3.7 ppm) .

Challenges and Future Directions

Research Gaps

  • No in vitro or in vivo data exist for this specific compound .

  • Synthetic scalability and purification methods require optimization .

Recommended Studies

  • Docking Simulations: Predict interactions with sigma-1 or NMDA receptors.

  • ADMET Profiling: Assess permeability, cytochrome P450 interactions, and hERG channel binding.

  • Analog Synthesis: Explore variations in the piperidine methyl groups or spacer chain length.

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